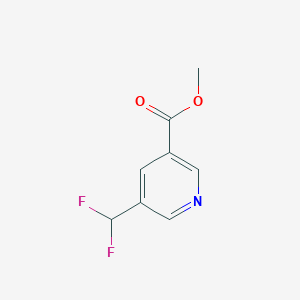

Methyl 5-(difluoromethyl)nicotinate

描述

Structure

3D Structure

属性

IUPAC Name |

methyl 5-(difluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-13-8(12)6-2-5(7(9)10)3-11-4-6/h2-4,7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHOYOPSPQLOZOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Reaction Pathway Elucidation

Kinetic Studies of Difluoromethylation Reactions

While specific kinetic studies exclusively on the difluoromethylation of methyl nicotinate (B505614) to produce methyl 5-(difluoromethyl)nicotinate are not extensively documented in publicly available literature, kinetic data from related reactions provide valuable insights. The rate of difluoromethylation reactions is influenced by several factors, including the nature of the difluoromethylating agent, the catalyst, solvent, and temperature. For instance, in the enzymatic synthesis of nicotinamide (B372718) derivatives, reaction parameters such as temperature and substrate molar ratios have been shown to significantly affect reaction rates and yields. In one study, the optimal temperature for the synthesis of nicotinamide derivatives was found to be 50 °C. nih.gov Furthermore, the substrate molar ratio of methyl nicotinate to the amine reactant was optimized to 1:2 to achieve the highest yield. nih.gov These findings suggest that similar optimizations would be critical for establishing an efficient synthesis of this compound.

Identification and Characterization of Reaction Intermediates

The formation of this compound likely proceeds through a series of reactive intermediates. In related N-difluoromethylation reactions of pyridines using ethyl bromodifluoroacetate, the formation of N-alkylated pyridinium (B92312) salts has been identified as a key intermediate step. nih.gov These intermediates can be isolated and characterized using techniques such as reversed-phase HPLC, NMR spectroscopy (¹H, ¹³C, and ¹⁹F), infrared spectroscopy (IR), and high-resolution mass spectrometry (HRMS). nih.gov The subsequent transformation of these intermediates, often involving hydrolysis and decarboxylation, leads to the final N-difluoromethylated product. nih.gov In the context of the synthesis of this compound, a plausible intermediate would be a pyridinium salt formed by the reaction of the nitrogen atom of the pyridine (B92270) ring with the difluoromethylating agent. The stability and reactivity of this intermediate would be influenced by the electron-withdrawing nature of the methyl ester group on the pyridine ring.

Elucidation of Proposed Catalytic Cycles for C-F Bond Formation and Transformation

The introduction of the difluoromethyl group onto the pyridine ring is a key C-F bond-forming step. While a specific catalytic cycle for the synthesis of this compound is not detailed, related transformations offer plausible mechanistic pathways. For instance, palladium-catalyzed silylboration of pyridines involves the insertion of the palladium catalyst into the B-Si bond of the silylborating agent. mdpi.com This is followed by coordination of the pyridine nitrogen to the palladium species, activating the pyridine ring for subsequent reactions. mdpi.com In the context of difluoromethylation, a catalytic cycle could involve the activation of a difluoromethyl source by a transition metal catalyst, followed by nucleophilic attack from the pyridine ring. The subsequent steps would involve the regeneration of the active catalyst to complete the cycle. The elucidation of such cycles often relies on a combination of experimental studies, including the isolation of catalytic intermediates and computational modeling.

Influence of Steric and Electronic Effects on Reaction Regioselectivity and Efficiency

Steric and electronic effects of substituents on the pyridine ring play a crucial role in determining the regioselectivity and efficiency of difluoromethylation reactions. nih.gov In a study on the N-difluoromethylation of various substituted pyridines, it was observed that the presence of electron-withdrawing groups can hinder the reaction. nih.gov Conversely, electron-donating groups can facilitate the initial N-alkylation step. For this compound, the methyl ester group at the 3-position is electron-withdrawing, which could influence the reactivity of the pyridine ring. The position of the incoming difluoromethyl group is also directed by these effects. While C-H functionalization at the C2 and C4 positions of pyridine is generally favored due to the inherent electronic properties of the heterocycle, achieving meta-selective functionalization at the C3 or C5 position, as in this compound, presents a greater challenge. researchgate.net Recent strategies have explored dearomatization-rearomatization sequences to achieve meta-selective functionalization. researchgate.netnih.gov

Table 1: Influence of Substituents on N-Difluoromethylation of Pyridines

| Substituent | Position | Electronic Effect | Impact on Reaction |

| Methoxy (B1213986) | 4 | Electron-donating | Facilitates reaction, leading to N-difluoromethylated pyridin-4-one |

| Electron-withdrawing groups | Various | Electron-withdrawing | Hinders the N-alkylation reaction |

This data is based on findings from the N-difluoromethylation of a series of pyridine-containing molecules and provides insights into the potential effects on the synthesis of this compound. nih.gov

Stereochemical Aspects and Stereoselective Approaches in Difluoromethylation

When the difluoromethylation reaction creates a new chiral center, the stereochemical outcome becomes a critical aspect. While the synthesis of this compound itself does not inherently generate a stereocenter at the 5-position, stereoselectivity is a key consideration in many pyridine functionalization reactions, particularly those involving dearomatization. Enantioselective examples of nucleophilic dearomatization of pyridines have been developed using chiral copper complexes. mdpi.com These methods can lead to enantioenriched dihydropyridines. mdpi.com Should the synthesis of a chiral derivative of this compound be desired, the application of such stereoselective approaches would be necessary. This could involve the use of chiral catalysts or auxiliaries to control the facial selectivity of the difluoromethylating agent's attack on the pyridine ring or a prochiral intermediate.

Role of Dearomatization in Pyridine Functionalization Reactions

Dearomatization of the pyridine ring is a powerful strategy to overcome the inherent challenges of direct C-H functionalization, especially for achieving meta-substitution patterns. nih.gov The process involves the temporary disruption of the aromatic system, which increases the reactivity of the pyridine ring towards nucleophiles or electrophiles. mdpi.comnih.gov For the synthesis of this compound, a dearomatization-rearomatization strategy could be a viable pathway. This would involve the initial dearomatization of the methyl nicotinate substrate, followed by the introduction of the difluoromethyl group at the 5-position of the dearomatized intermediate, and subsequent rearomatization to yield the final product. researchgate.net Various methods can be employed for dearomatization, including reaction with reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form 1,4-dipoles, which can then react further. researchgate.net This approach allows for functionalization at positions that are otherwise difficult to access. nih.gov

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of methyl 5-(difluoromethyl)nicotinate, providing atom-level information about the molecular framework.

Fluorine-19 NMR Spectroscopy for Difluoromethyl Group Analysis

Fluorine-19 (¹⁹F) NMR spectroscopy is particularly crucial for characterizing the difluoromethyl (-CHF₂) group in this compound. The ¹⁹F NMR spectrum provides distinct signals for the fluorine nuclei, and their chemical shifts and coupling patterns are highly informative. The resonance for the -CHF₂ group typically appears as a doublet in the ¹⁹F NMR spectrum due to coupling with the adjacent proton (¹JFH). The chemical shift is influenced by the electron-withdrawing nature of the pyridine (B92270) ring and the ester group. In related difluoromethyl-containing aromatic compounds, the ¹⁹F chemical shift can be observed at specific ppm values, which are benchmarked against a reference standard like CFCl₃. colorado.edunih.gov For instance, in similar structures, the difluoromethyl group's fluorine atoms might resonate as a doublet with a specific coupling constant (J). rsc.org The precise chemical shift and coupling constant are diagnostic for the -CHF₂ moiety attached to the pyridine ring.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity

To unambiguously assign all proton and carbon signals and to map the connectivity within the molecule, a series of two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the aromatic protons on the pyridine ring, helping to establish their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). hmdb.ca This is instrumental in assigning the carbon signals for the pyridine ring and the methyl ester group by linking them to their attached protons. The spectrum would show a cross-peak for each C-H bond.

Together, these 2D NMR techniques provide a comprehensive and definitive map of the molecular structure of this compound.

Conformational Analysis via Dynamic NMR and Chemical Shift Perturbations

The rotational freedom around the single bond connecting the difluoromethyl group and the pyridine ring, as well as the bond between the ester group and the ring, can lead to different conformational isomers. researchgate.net Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide insights into the energy barriers of these rotations. copernicus.orgcopernicus.org Changes in the line shapes of the NMR signals as a function of temperature can be analyzed to determine the rates of conformational exchange. copernicus.org

Furthermore, chemical shift perturbations observed upon changes in solvent or temperature can also offer clues about the preferred conformation in solution. rsc.org Theoretical calculations can complement these experimental findings by predicting the relative energies of different conformers and the expected NMR parameters for each. mdpi.com

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound. HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy, allowing for the unambiguous determination of its elemental formula (C₈H₇F₂NO₂). rsc.org

In addition to the molecular ion, mass spectrometry also reveals a characteristic fragmentation pattern. Electron ionization (EI) or electrospray ionization (ESI) can be used to generate fragment ions, and the analysis of these fragments provides further structural confirmation. Common fragmentation pathways for similar nicotinic acid esters might include the loss of the methoxy (B1213986) group (-OCH₃) or the entire ester group (-COOCH₃). nih.gov The presence of the difluoromethyl group would also lead to specific fragmentation patterns that can be diagnostic.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of the molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. Key expected vibrational frequencies include:

C=O stretch: A strong absorption band for the ester carbonyl group, typically in the region of 1720-1740 cm⁻¹.

C-F stretch: Strong absorptions corresponding to the carbon-fluorine bonds of the difluoromethyl group, usually found in the 1000-1100 cm⁻¹ region.

C-O stretch: Bands associated with the ester C-O linkage.

Aromatic C=C and C=N stretches: Vibrations within the pyridine ring.

C-H stretches: Absorptions for the aromatic and methyl C-H bonds.

The exact positions of these bands can provide subtle information about the electronic environment of the functional groups. nist.govchemicalbook.comchemicalbook.com

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. sigmaaldrich.com This method provides definitive information on bond lengths, bond angles, and the conformation of the molecule. Furthermore, it reveals how molecules pack together in the crystal lattice, which is governed by intermolecular interactions such as hydrogen bonding and π-π stacking. elsevierpure.com

While a specific crystal structure for this compound is not publicly documented, analysis of closely related substituted nicotinate (B505614) structures provides insight into the expected molecular geometry and interactions. For instance, the crystallographic analysis of methyl 5-((cinnamoyloxy)methyl)picolinate, another nicotinate derivative, was solved and refined to yield precise atomic coordinates and geometric parameters. nih.gov In such analyses, the bond lengths and angles are compared with theoretical values obtained from methods like Density Functional Theory (DFT). nih.gov For example, the C=O double bonds of ester groups typically have lengths around 1.20 Å, while C–O single bonds are longer, approximately 1.35 Å. nih.gov

For this compound, the solid-state structure would be stabilized by a network of intermolecular interactions. The nitrogen atom of the pyridine ring and the oxygen atoms of the ester group can act as hydrogen bond acceptors. nih.gov Weak intermolecular hydrogen bonds of the C–H···O and C–H···N types are expected to be significant forces in the crystal packing. Additionally, the presence of the highly electronegative fluorine atoms of the difluoromethyl group could lead to weak C–H···F interactions, further influencing the solid-state architecture. The aromatic pyridine rings may also engage in π-π stacking interactions, which are common in the crystal structures of such heterocyclic compounds. elsevierpure.com

Table 1: Representative Bond Parameters in a Related Nicotinate Structure This table presents theoretical and experimental bond length data for methyl 5-((cinnamoyloxy)methyl)picolinate as an illustrative example of typical values for a substituted nicotinate ester. nih.gov

| Bond | Theoretical Bond Length (Å) (DFT) | Experimental Bond Length (Å) (XRD) |

| C=O (ester) | 1.2148 | 1.1964 |

| C–O (ester) | 1.3620 | 1.3480 |

Advanced Spectroscopic Techniques for Fluorinated Heterocyclic Systems

Spectroscopic methods are indispensable for the structural elucidation of molecules that are not readily crystallized or are being studied in solution. For fluorinated compounds like this compound, multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative.

¹⁹F NMR Spectroscopy

Fluorine-19 (¹⁹F) NMR is a highly specific and sensitive technique for identifying and quantifying fluorine-containing compounds. rsc.orgdiva-portal.org Since ¹⁹F is not as ubiquitous as hydrogen, ¹⁹F NMR spectra are often less crowded, reducing the likelihood of signal overlap. diva-portal.org The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment.

For a difluoromethyl (–CHF₂) group attached to an aromatic ring, the ¹⁹F NMR signal typically appears in the range of δ -90 to -95 ppm. rsc.orgrsc.org This signal characteristically presents as a doublet, due to coupling with the single proton of the difluoromethyl group (¹JFH). For example, in difluoromethyl 4-methoxybenzoate, the two fluorine atoms give rise to a doublet at δ -91.27 ppm with a coupling constant (J) of 71.4 Hz. rsc.org

¹H and ¹³C NMR Spectroscopy

The presence of the difluoromethyl group has a distinct effect on the ¹H and ¹³C NMR spectra.

In the ¹H NMR spectrum, the proton of the –CHF₂ group is a key diagnostic signal. It appears as a triplet due to coupling with the two equivalent fluorine atoms (a 1:2:1 intensity pattern), with a characteristic two-bond proton-fluorine coupling constant (²JHF) typically in the range of 55-75 Hz. rsc.org The protons on the pyridine ring and the methyl ester group will also be visible, with their chemical shifts influenced by the electron-withdrawing nature of the ester and difluoromethyl substituents.

In the ¹³C NMR spectrum, the carbon atom of the –CHF₂ group is directly coupled to two fluorine atoms, resulting in a triplet in the proton-decoupled spectrum with a large one-bond coupling constant (¹JCF) often exceeding 240 Hz. rsc.org The carbons of the pyridine ring will also exhibit coupling to the fluorine atoms, though these multi-bond couplings (²JCF, ³JCF) are significantly smaller. rsc.org These C-F coupling patterns are invaluable for confirming the position of the fluorinated substituent on the ring.

Table 2: Expected NMR Spectroscopic Data for this compound Based on data from analogous difluoromethylated aromatic compounds. rsc.orgrsc.org

| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| ¹H | -OCH₃ | 3.8 - 4.0 | Singlet (s) | N/A |

| -CH F₂ | 6.7 - 7.3 | Triplet (t) | ²JHF ≈ 55 - 75 | |

| Aromatic C-H | 7.5 - 9.2 | Multiplet (m) | Various H-H couplings | |

| ¹⁹F | -CHF₂ | -90 to -95 | Doublet (d) | ²JFH ≈ 55 - 75 |

| ¹³C | -OCH₃ | ~53 | Quartet (q) | ¹JCH ≈ 145 |

| -C HF₂ | 119 - 121 | Triplet (t) | ¹JCF ≈ 240 - 245 | |

| Aromatic C | 120 - 160 | Multiplet (m) | Various C-H and C-F couplings | |

| C =O | ~165 | Singlet (s) | N/A |

Computational Chemistry and Theoretical Modeling of Methyl 5 Difluoromethyl Nicotinate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule. unipd.it These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic wavefunction and energy of the system.

Hartree-Fock (HF) theory is an ab initio quantum chemical method that provides a foundational, qualitative understanding of molecular orbitals. gatech.eduwikipedia.org It approximates the many-electron wavefunction as a single Slater determinant, where each electron moves in the average electric field created by all other electrons, thus neglecting explicit electron correlation. gatech.eduwikipedia.org

For Methyl 5-(difluoromethyl)nicotinate, an HF calculation would yield a set of molecular orbitals and their corresponding energies. This initial approximation is often the starting point for more advanced computational methods. While it provides a basic picture of the electronic structure, its neglect of electron correlation means that the calculated energies and properties are typically of qualitative rather than quantitative accuracy.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.gov Unlike Hartree-Fock theory, DFT includes effects of electron correlation through an exchange-correlation functional, offering a better balance between computational cost and accuracy. nih.gov The Kohn-Sham approach, central to DFT, simplifies the problem by considering a system of non-interacting electrons that yield the same electron density as the real, interacting system. nih.gov

A DFT study of this compound, commonly using a functional like B3LYP, would provide highly accurate predictions of its electronic properties, vibrational frequencies, and reaction energetics. nih.govrsc.org These studies are crucial for understanding the molecule's stability and behavior in chemical reactions. rsc.org

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. mdpi.com For this compound, this involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the most stable three-dimensional structure.

The presence of rotatable bonds, such as the C-C bond connecting the difluoromethyl group and the C-O bond of the methyl ester, means that this compound can exist in multiple conformations. A conformational analysis would explore the potential energy surface to identify the various stable conformers and the energy barriers for interconversion between them. This is critical for understanding which shapes the molecule is likely to adopt and how its shape influences its reactivity.

Table 1: Representative Optimized Geometrical Parameters for this compound

This table presents hypothetical data typical of what would be obtained from a DFT (B3LYP/6-311G) geometry optimization calculation. The values are illustrative and represent the kinds of parameters determined in such a study.

| Parameter | Type | Value |

| C2-N1 | Bond Length | 1.34 Å |

| C6-N1 | Bond Length | 1.35 Å |

| C5-C(CHF2) | Bond Length | 1.51 Å |

| C(ester)-O | Bond Length | 1.36 Å |

| C(ester)=O | Bond Length | 1.21 Å |

| N1-C2-C3 | Bond Angle | 123.5° |

| C4-C5-C(CHF2) | Bond Angle | 120.8° |

| C3-C4-C5-C6 | Dihedral Angle | -0.5° |

Frontier Molecular Orbital (FMO) theory is a powerful concept used to explain chemical reactivity and selectivity. wikipedia.orglibretexts.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilic nature, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilic character. youtube.com

For this compound, FMO analysis would identify the spatial distribution and energy levels of these key orbitals. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more readily undergoes electronic excitation. The locations of the HOMO and LUMO densities indicate the most probable sites for nucleophilic and electrophilic attack, respectively.

Table 2: Representative Frontier Molecular Orbital Energies for this compound

This table shows illustrative energy values for the frontier orbitals as would be calculated by DFT. These values are used to predict chemical reactivity.

| Orbital | Energy (eV) | Description |

| HOMO | -7.25 | Highest Occupied Molecular Orbital |

| LUMO | -1.15 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 6.10 | Indicator of Chemical Reactivity |

Mulliken charge analysis is a method for estimating the partial atomic charges in a molecule based on the basis functions used in the quantum calculation. This analysis partitions the total electron density among the atoms, providing a picture of the charge distribution.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution from the perspective of an approaching reagent. epstem.net It maps the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. epstem.net For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the ester group, indicating these are sites of high electron density.

Table 3: Representative Mulliken Atomic Charges for this compound

This table provides hypothetical Mulliken charge values to illustrate the charge distribution across the atoms in the molecule. The values indicate the partial positive or negative character of each atom.

| Atom | Mulliken Charge (a.u.) |

| N1 (Pyridine) | -0.45 |

| C5 (Pyridine) | +0.20 |

| C (Ester C=O) | +0.55 |

| O (Ester C=O) | -0.50 |

| C (CHF2) | +0.30 |

| H (CHF2) | +0.15 |

| F (CHF2) | -0.25 |

Molecular Dynamics Simulations for Dynamic Behavior and Interfacial Phenomena

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov The atoms and molecules are allowed to interact for a fixed period, providing a view of the system's dynamic evolution. nih.gov MD simulations are particularly useful for studying conformational changes, molecular flexibility, and interactions with other molecules, such as solvents or biological macromolecules. nih.gov

For this compound, MD simulations could be employed to study its behavior in an aqueous environment. Such simulations would reveal how the molecule interacts with water, its solvation structure, and its dynamic conformational flexibility in solution. By tracking the trajectories of all atoms, one can understand how different parts of the molecule move and how it might orient itself at an interface, providing insights that are inaccessible through static quantum chemical calculations alone.

Thermodynamic Partitioning Behavior in Biphasic and Multiphase Systems

The fluorophilicity, or the affinity for a fluorinated phase, of these compounds has been measured by their partitioning (log Kp) in a biphasic solvent system of perfluoro(methylcyclohexane) (B1211450) (PFMC) and toluene. nih.govuky.edunih.gov For instance, a study of various nicotinic acid esters demonstrated that increasing the length and degree of fluorination of the alkyl ester chain enhances the preference for the fluorinated phase. nih.govuky.edunih.gov

Based on these findings, it can be inferred that the presence of the difluoromethyl group (CHF2) at the 5-position of the pyridine ring in this compound will increase its lipophilicity and likely its fluorophilicity compared to the non-fluorinated analog, methyl nicotinate (B505614). The partitioning of the partially fluorinated nicotinates into the fluorinated phase was found to increase with the length of the fluorinated chain. nih.gov However, it is noteworthy that even with significant fluorination, a substantial hydrocarbon portion of the molecule can lead to negative partition coefficients, indicating a preference for the organic (toluene) phase over the perfluorinated one. nih.gov

Table 1: Experimental Partition Coefficients (log Kp) of Selected Nicotinic Acid Esters in a Perfluoro(methylcyclohexane)/Toluene Biphasic System

| Compound | Alkyl/Fluoroalkyl Chain | Log Kp |

| Perhydrocarbon Nicotinate | C1F0 | -3.40 |

| Perhydrocarbon Nicotinate | C10F0 | -1.72 |

| Partially Fluorinated Nicotinate | C3F4 | < -1.64 |

| Partially Fluorinated Nicotinate | C8F13 | < -1.64 |

| Fully Fluorinated Nicotinate | C8F15 | 0.13 |

Source: Adapted from data in nih.gov

Exploration of Solvation Effects and Intermolecular Interactions

The solvation of a molecule is governed by the sum of all intermolecular interactions between the solute and the solvent molecules. scispace.com For this compound, these interactions are complex, involving potential hydrogen bonding, dipole-dipole interactions, and dispersion forces. The difluoromethyl group, in particular, plays a crucial role in modulating these interactions.

Computational studies on related fluorinated compounds indicate that the C-F bond can participate in weak hydrogen bonds (C-F···H-C), which are influential in guiding crystal structures. nih.gov The difluoromethyl group itself is recognized as a competent hydrogen bond donor, a property that has significant implications in drug design. uky.edu This hydrogen bond donating capacity arises from the polarization of the C-H bond by the adjacent electron-withdrawing fluorine atoms.

Theoretical Prediction and Interpretation of Spectroscopic Properties

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting and interpreting the spectroscopic properties of molecules, including vibrational and electronic spectra. canterbury.ac.nzarxiv.org

The vibrational spectrum of this compound is expected to exhibit characteristic bands corresponding to its functional groups. DFT calculations, often using methods like B3LYP with an appropriate basis set, can simulate the infrared (IR) and Raman spectra with a high degree of accuracy. researchgate.netnih.gov

The simulated spectrum would allow for the assignment of specific vibrational modes. Key expected vibrations include:

Pyridine ring modes: C-H stretching, C-N stretching, and ring breathing vibrations. The positions of these bands will be influenced by the electronic effects of both the ester and the difluoromethyl substituents.

Ester group modes: C=O stretching, C-O stretching, and CH3 group vibrations. The strong C=O stretching band is a prominent feature in the IR spectrum.

Difluoromethyl group modes: C-F stretching and C-H stretching and bending vibrations. The C-F stretching vibrations are typically found in the 1100-1000 cm⁻¹ region and are often intense in the IR spectrum.

Studies on similar pyridine derivatives have shown that hydrogen bonding and dimerization can cause significant shifts in the vibrational frequencies, particularly those of the pyridine ring. researchgate.netnih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Pyridine Ring | C-H Stretch | 3100 - 3000 |

| Ring Vibrations | 1600 - 1400 | |

| Ester Group | C=O Stretch | 1750 - 1730 |

| C-O Stretch | 1300 - 1100 | |

| Difluoromethyl Group | C-H Stretch | ~3000 |

| C-F Stretch | 1100 - 1000 |

Note: These are general expected ranges and the precise values would be obtained from specific computational simulations.

The electronic (UV-Vis) spectrum of this compound is characterized by electronic transitions between molecular orbitals. Time-dependent DFT (TD-DFT) is a common computational method to predict these transitions. The primary electronic transitions in pyridine-based molecules are typically π → π* and n → π* transitions.

The introduction of the difluoromethyl group, an electron-withdrawing group, is expected to influence the energies of the frontier molecular orbitals (HOMO and LUMO). This will, in turn, affect the wavelengths of the absorption maxima (λmax). Computational studies on trifluoromethylated aromatic systems have shown that such groups can enhance π-π stacking interactions and lower the energy of the LUMO. nih.gov A similar, though less pronounced, effect would be anticipated for the difluoromethyl group, potentially leading to a shift in the absorption bands compared to the non-fluorinated parent compound.

Theoretical Studies on Fluorine's Influence on Molecular Reactivity, Basicity, and Hydrogen Bonding Characteristics

The two fluorine atoms in the difluoromethyl group exert a strong influence on the electronic properties of the pyridine ring and, consequently, on the molecule's reactivity, basicity, and hydrogen bonding capabilities.

Reactivity: The difluoromethyl group is strongly electron-withdrawing due to the high electronegativity of fluorine. This will decrease the electron density of the pyridine ring, making it less susceptible to electrophilic aromatic substitution and more susceptible to nucleophilic aromatic substitution compared to unsubstituted pyridine.

Basicity: The electron-withdrawing nature of the difluoromethyl group will significantly reduce the basicity of the pyridine nitrogen. The lone pair of electrons on the nitrogen will be less available for protonation due to the inductive effect of the CHF2 group. Studies on fluorinated amines and ethers have consistently shown a decrease in basicity (or proton affinity) with increasing fluorination. uky.edunih.gov

Table 3: Summary of the Predicted Influence of the Difluoromethyl Group on the Properties of the Pyridine Moiety in this compound

| Property | Influence of the Difluoromethyl Group | Rationale |

| Reactivity towards Electrophiles | Decreased | Electron-withdrawing inductive effect deactivates the ring. |

| Reactivity towards Nucleophiles | Increased | Electron-withdrawing inductive effect makes the ring more electron-deficient. |

| Basicity of Pyridine Nitrogen | Decreased | Inductive electron withdrawal reduces the availability of the nitrogen lone pair. |

| Hydrogen Bond Acceptor Strength (Pyridine N) | Decreased | Reduced electron density on the nitrogen atom. |

| Hydrogen Bond Donor Strength (CHF2 group) | Increased | Polarization of the C-H bond by the electronegative fluorine atoms. |

Advanced Research Applications and Future Directions

Exploration of Methyl 5-(difluoromethyl)nicotinate as a Versatile Synthetic Scaffold for Novel Chemical Entities

A synthetic scaffold is a core molecular structure that can be systematically modified to create a library of related compounds. The utility of this compound as such a scaffold lies in the combined reactivity of its ester group and the unique physicochemical contributions of the difluoromethylated pyridine (B92270) ring. The introduction of fluorine into bioactive molecules is a widely recognized strategy in drug design to modulate properties like metabolic stability, basicity, lipophilicity, and bioavailability alfa-chemistry.comnih.gov. The difluoromethyl group, specifically, is of growing interest as it can act as a lipophilic hydrogen bond donor, a property not observed with the more common trifluoromethyl group, and can serve as a bioisostere for hydroxyl, thiol, or amine groups alfa-chemistry.com.

Utilization as Building Blocks in Complex Organic Synthesis

This compound serves as a valuable building block for constructing more complex molecules, particularly in the agrochemical and pharmaceutical industries. The ester functionality provides a reactive handle for a variety of chemical transformations, including amidation, reduction to an alcohol, or conversion to other functional groups. These transformations allow for the covalent linking of the difluoromethyl-pyridine core to other molecular fragments.

The pyridine ring itself can be subject to further functionalization, although the electron-withdrawing nature of the difluoromethyl and ester groups influences its reactivity. The synthesis of derivatives often involves leveraging the existing functional groups to build complexity. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in coupling reactions. The inherent structure of the nicotinic acid framework is a common feature in numerous biologically active compounds, and the presence of the CF2H group offers a modern tool for modifying and optimizing these structures ossila.com.

Precursors for Derivatives with Precisely Tuned Chemical Properties

The primary appeal of using this compound as a precursor is the ability to fine-tune the properties of the resulting derivatives. The difluoromethyl group significantly impacts the electronic environment of the pyridine ring, which in turn influences the properties of the final molecule.

Key Physicochemical Properties Influenced by the Difluoromethyl Group:

| Property | Influence of the Difluoromethyl (CF2H) Group |

| Lipophilicity | Increases lipophilicity, which can enhance membrane permeability and bioavailability, though generally to a lesser extent than a trifluoromethyl (CF3) group alfa-chemistry.com. |

| Metabolic Stability | Can block sites of metabolic oxidation, increasing the half-life of a drug candidate nih.gov. |

| Acidity/Basicity | The electron-withdrawing nature of the CF2H group reduces the basicity (pKa) of the pyridine nitrogen, affecting how the molecule interacts with biological targets and its solubility at physiological pH. |

| Conformation | The replacement of a methyl group with a difluoromethyl group can alter the preferred conformation of a molecule due to changes in steric and electronic interactions, potentially leading to enhanced binding affinity with a target protein nih.gov. |

| Hydrogen Bonding | The CF2H group can act as a unique hydrogen bond donor, an interaction that can be crucial for specific binding to biological targets alfa-chemistry.comrsc.org. |

By strategically modifying the ester group of this compound, researchers can create a diverse range of amides, esters, and other derivatives. Each new derivative retains the core difluoromethyl-pyridine motif but possesses a unique set of properties, allowing for the systematic exploration of structure-activity relationships in drug discovery and materials science.

Investigations into Fluorophilicity and Microenvironment Interactions

Fluorophilicity, the affinity of fluorinated compounds for fluorinated phases or environments, is a key property that can be exploited in various applications. The difluoromethyl group imparts a degree of fluorophilicity to this compound, influencing how it interacts with and distributes itself within different chemical environments. Understanding these interactions is crucial for predicting the behavior of its derivatives in complex, multiphasic systems.

Understanding Thermodynamic Partitioning in Diverse Chemical Environments

Thermodynamic partitioning describes how a compound distributes at equilibrium between two or more immiscible phases, such as oil and water or a biological membrane and the surrounding aqueous environment. This is often quantified by the partition coefficient (log P). The introduction of fluorine typically increases lipophilicity, favoring partitioning into nonpolar environments.

The difluoromethyl group contributes to this effect, suggesting that this compound and its derivatives would preferentially partition into hydrophobic or lipophilic phases over aqueous ones. The thermodynamics of such partitioning in heterogeneous systems are governed by factors like enthalpy and entropy changes upon moving between phases researchgate.netyoutube.com. The unique hydrogen-bonding capability of the CF2H group can add complexity to this behavior, potentially allowing for specific interactions within structured environments that go beyond simple hydrophobic partitioning rsc.org.

Implications for Molecular Distribution in Heterogeneous Systems (e.g., model membranes)

In biological contexts, heterogeneous systems are ubiquitous, with cell membranes being a prime example. A cell membrane is a complex lipid bilayer that separates the cell's interior from the outside environment. The distribution of a molecule within or across this membrane is fundamental to its biological activity.

For a compound like this compound, its partial fluorination and lipophilicity would likely lead to its accumulation within the hydrophobic core of a model lipid bilayer. The orientation and specific location would be influenced by a balance of forces:

Hydrophobic Effect: Driving the fluorinated part of the molecule away from water and into the lipid tails.

Polar Interactions: The ester group and the pyridine nitrogen could interact with the polar head groups of the lipids or the interfacial water layer.

Fluorine-Specific Interactions: The CF2H group itself can have specific interactions that influence its depth and orientation within the membrane. Studies on other fluorinated molecules have shown that the CF2 group can alter the conformational preferences of aliphatic chains beilstein-journals.orgst-andrews.ac.uk.

This differential distribution within a heterogeneous system like a membrane can have significant implications for the accessibility of the molecule to membrane-bound proteins or its ability to cross the membrane.

Development of Novel Fluorophore Systems for Advanced Bioimaging Applications

A fluorophore is a molecule that can re-emit light upon light excitation. The development of novel fluorophores with improved properties (e.g., brightness, photostability, specific targeting) is a vibrant area of research, particularly for bioimaging applications like fluorescence microscopy.

While this compound is not itself a fluorophore, its structure represents a promising starting point for the synthesis of new fluorescent probes. The pyridine ring is a component of many known dyes, and the introduction of a difluoromethyl group can be used to modulate the photophysical properties of a potential fluorophore. Research has shown that N-difluoromethylation can improve the spectroscopic properties of existing fluorophores nih.gov. Furthermore, push-pull systems based on trifluoromethyl-substituted pyridines have been successfully developed as fluorescent probes for imaging lipid droplets in cells nih.gov.

The development of a fluorophore from this compound would likely involve synthetic modifications to create a larger, conjugated π-electron system, which is necessary for fluorescence. For example, the ester group could be used as a handle to attach other aromatic systems. The difluoromethyl group would serve as a key modulator of the resulting dye's properties:

Potential Effects of the CF2H Group on Fluorophore Properties:

| Property | Potential Influence |

| Quantum Yield | The electronic effects of the CF2H group could influence the efficiency of fluorescence emission, potentially increasing the quantum yield by altering the rates of radiative and non-radiative decay. |

| Photostability | The high strength of the C-F bond can increase the resistance of the molecule to photodegradation, leading to a more robust probe for long-term imaging experiments. |

| Lipophilicity & Targeting | The lipophilicity imparted by the CF2H group could be exploited to target the fluorophore to specific nonpolar environments within a cell, such as lipid droplets or membranes nih.gov. |

| Spectral Tuning | The electron-withdrawing nature of the group can shift the absorption and emission spectra (colors) of the fluorophore, allowing for the creation of probes for specific imaging channels. |

| Bioimaging Modality | The incorporation of a radioactive fluorine isotope (18F) into the difluoromethyl group is a strategy used to create tracers for Positron Emission Tomography (PET), a powerful in vivo imaging technique nih.gov. |

By serving as a modifiable scaffold, this compound holds potential for the rational design of a new generation of fluorinated probes for advanced and targeted bioimaging studies.

Advancements in Sustainable and Green Chemistry Approaches for Difluoromethylation

The increasing focus on sustainable chemistry has driven the development of more environmentally benign methods for synthesizing fluorinated compounds. rasayanjournal.co.in This is particularly relevant for difluoromethylation, where traditional reagents can be hazardous or environmentally damaging. rsc.orgpolyu.edu.hk

A significant challenge in organofluorine chemistry has been the reliance on expensive or hazardous reagents. acs.org Recent research has focused on developing safer, more accessible, and cost-effective difluoromethylating agents.

Key developments include:

Zinc Difluoromethanesulfinate (DFMS) : Developed as a convenient, air-stable, and easy-to-prepare reagent for the direct transfer of the CF₂H radical to heteroarenes. nih.gov It is synthesized from the commercially available difluoromethanesulfonyl chloride. nih.gov

Fluoroform (CHF₃) : Considered an ideal, atom-efficient reagent for difluoromethylation. rsc.org Although its low reactivity has been a barrier, continuous flow protocols are being developed to utilize this inexpensive industrial byproduct effectively. polyu.edu.hkrsc.org

Bromo(difluoro)acetic acid : A low-cost and commercially available reagent that can be used for the scalable difluoromethylation of N-heterocyclic substrates under mild, transition-metal-free conditions at room temperature. acs.org

TMSCF₂H (Difluoromethyl)trimethylsilane : Activated by a phosphazene organic Lewis base, this reagent can transform heteroaryl-aldehydes into difluoromethyl addition products in high yields. rsc.org

S-(Difluoromethyl)sulfonium salts : These reagents serve as effective sources for the difluoromethyl radical, particularly in photocatalytic reactions for the C-H difluoromethylation of heteroarenes. researchgate.netrsc.org

Table 2: Comparison of Modern Difluoromethylating Reagents

| Reagent | Precursor/Source | Key Advantages | Reference |

|---|---|---|---|

| Zinc Difluoromethanesulfinate (DFMS) | Difluoromethanesulfonyl chloride | Air-stable, easy to prepare, scalable, user-friendly conditions. | nih.gov |

| Fluoroform (CHF₃) | Industrial byproduct | Highly atom-efficient, ideal green reagent. | rsc.org |

| Bromo(difluoro)acetic acid | Commercially available | Low-cost, scalable, mild room temperature conditions, transition-metal-free. | acs.org |

| (Difluoromethyl)trimethylsilane (TMSCF₂H) | Various synthetic routes | High reactivity, suitable for enolizable aldehydes. | rsc.org |

| S-(Difluoromethyl)sulfonium salts | Synthetically prepared | Effective radical source for visible-light photocatalysis. | researchgate.netrsc.org |

Efforts to minimize the environmental impact of fluorination focus on several key areas:

Avoiding Hazardous Reagents : Moving away from toxic and corrosive reagents like sulfur tetrafluoride (SF₄) and its derivatives (DAST) is a priority. rsc.orgmiragenews.com Newer methods utilize safer alternatives like amine-3HF complexes, which eliminate the need for pressurized HF gas. miragenews.com

Utilizing Greenhouse Gases : Innovative strategies are being developed to use fluorinated greenhouse gases, such as fluoroform (CHF₃), as chemical feedstocks. polyu.edu.hk Continuous flow chemistry is a promising technique for safely handling these gaseous reagents, addressing challenges of gas-liquid reactions and improving scalability. polyu.edu.hkrsc.org

Green Solvents and Catalysts : The use of organic photoredox catalysts, such as rose bengal, under visible light allows for direct C-H difluoromethylation using O₂ as a green oxidant, avoiding metal additives. nih.gov

Minimizing Waste : The development of processes that produce non-toxic byproducts, such as sodium and potassium salts, significantly reduces the environmental burden. sciencedaily.comeurekalert.org For example, a recently developed green synthesis of sulfonyl fluorides yields only NaCl and KCl as byproducts. sciencedaily.comeurekalert.org

Integration with Automation and High-Throughput Experimentation in Synthetic Research

The synthesis and optimization of reaction conditions for preparing compounds like this compound can be significantly accelerated through automation and High-Throughput Experimentation (HTE). youtube.comnih.gov HTE has become a powerful tool in chemical process development, allowing for the rapid screening of numerous experimental parameters simultaneously. nih.govyoutube.compurdue.edu

In the context of difluoromethylation, HTE can be used to:

Rapidly Screen Catalysts and Reagents : Automated workstations can set up hundreds of reactions in parallel to quickly identify the optimal catalyst, ligand, solvent, and reagent for a specific transformation, such as the nickel-catalyzed difluoromethylation of arylboronic acids. rsc.orgpurdue.edu

Optimize Reaction Conditions : Parameters like temperature, pressure, and reactant ratios can be varied systematically across multi-well plates to find the conditions that maximize yield and selectivity. youtube.com

Accelerate Discovery : By rapidly exploring a vast reaction space, HTE, coupled with advanced analytical techniques like UPLC-MS, can accelerate the discovery of novel reaction methodologies. youtube.compurdue.edu The large, high-quality datasets generated are ideal for training machine learning algorithms, which can then predict optimal conditions or propose new reaction pathways, leading towards the concept of a "self-driving lab". youtube.com

HTE infrastructure often includes automated powder and liquid handling systems, multi-well plate reaction platforms for various chemistries (photochemistry, electrochemistry, high-pressure reactions), and automated workup and analysis equipment. youtube.comchemspeed.com

Potential for Isotopic Labeling Studies via Hydrodefluorination and Deuteration

Isotopic labeling is a crucial tool in pharmaceutical research, particularly for studying drug metabolism and pharmacokinetics (DMPK). The introduction of deuterium (B1214612) (D) or fluorine-18 (B77423) (¹⁸F) into molecules like this compound opens up significant research avenues.

Deuteration: Replacing hydrogen atoms with deuterium can alter a drug's metabolic profile due to the stronger carbon-deuterium bond, a strategy known as the "deuterium switch". nih.govnih.govgoogle.com This can potentially improve a drug's pharmacokinetic properties. nih.gov For difluoromethylated compounds, selective hydrodefluorinative reduction offers a pathway to access related N-methylated motifs. acs.org A similar strategy could be envisioned for deuteration. For instance, methods for the direct H/D exchange using D₂O under photocatalytic conditions have been developed for various substrates, including precursors for deuterated nicotinic acid, an anti-hypercholesterolemia drug. assumption.edu Such techniques could potentially be adapted to selectively deuterate the difluoromethyl group or other positions on the this compound molecule.

Fluorine-18 Labeling: The positron-emitting isotope ¹⁸F (t₁/₂ ≈ 110 min) is widely used in Positron Emission Tomography (PET) imaging for clinical diagnosis and drug discovery research. researchgate.net Developing methods to incorporate ¹⁸F into the difluoromethyl group of this compound would create a valuable PET radiotracer. This would allow for non-invasive, in vivo studies of the compound's biodistribution, target engagement, and pharmacokinetics. researchgate.net Key challenges in ¹⁸F-difluoromethylation include developing user-friendly radiosynthetic routes that are rapid and efficient. researchgate.net Current approaches focus on either direct ¹⁸F-fluorination of a suitable precursor or using pre-labeled ¹⁸F-difluoromethylating reagents. researchgate.net

Broader Perspectives in the Evolution of Organofluorine Chemistry and Nicotinate (B505614) Research

The development of synthetic methods for this compound is situated within the broader evolution of organofluorine chemistry, a field that has profoundly impacted pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnih.govresearchgate.net The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, enhancing efficacy, stability, and bioavailability. numberanalytics.comchinesechemsoc.org An estimated 20% of all pharmaceuticals contain at least one fluorine atom. chinesechemsoc.org

The synthesis of fluorinated heterocycles, including nicotinates, is a particularly active area of research. mdpi.comresearchgate.nete-bookshelf.dewiley.com The difluoromethyl group, once less explored than the trifluoromethyl group, is now recognized for its unique properties as a lipophilic hydrogen bond donor. researchgate.netcas.cnqmul.ac.uk This has spurred the invention of numerous difluoromethylation reagents and methods, including radical, transition-metal-catalyzed, nucleophilic, and electrophilic strategies. researchgate.netqmul.ac.ukrsc.org

Future directions in the field are likely to focus on:

Late-Stage Functionalization : Methods for introducing the CF₂H group into complex, biologically relevant molecules at a late stage of the synthesis are highly desirable as they allow for rapid generation of analogue libraries for drug discovery. rsc.orgmdpi.comnih.gov

Stereoselective Synthesis : While many methods exist for creating C-CF₂H bonds, achieving stereocontrol remains a significant challenge, and developing stereoselective difluoromethylation reactions is a key future goal. rsc.orgnih.gov

New Applications : The unique properties of difluoromethylated compounds will continue to be explored for new applications in advanced materials, biomedical imaging, and next-generation therapeutics. numberanalytics.comnumberanalytics.com

Sustainability : The push for greener, safer, and more cost-effective synthetic methods will continue to drive innovation in reagent design and process chemistry, further reducing the environmental impact of organofluorine synthesis. nih.govresearchgate.net

The ongoing research into compounds like this compound contributes to the expanding chemical space of organofluorine compounds and provides valuable tools for the design of future medicines and materials. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。